2,2-Difluoro-2-(1,3-thiazol-4-yl)acetic acid
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Overview
Description
2,2-Difluoro-2-(1,3-thiazol-4-yl)acetic acid is a useful research compound. Its molecular formula is C5H3F2NO2S and its molecular weight is 179.14. The purity is usually 95%.
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Scientific Research Applications
Luminescent Properties : (Grummt et al., 2007) studied substituted pyridylthiazoles, finding high fluorescence and large Stokes shift values, indicating potential for use in metal sensing and as laser dyes.
Synthon in Drug Discovery : (Colella et al., 2018) reported on a synthetic protocol involving 1,3-dibromo-1,1-difluoro-2-propanone, a new synthon for creating thiazoles, which are useful in drug discovery programs.
Aromatic Reactivities via Pyrolysis : (August et al., 1986) explored the reactivities of various substituted thiazoles, demonstrating their polarisability and potential in chemical synthesis.
Hantzsch Synthesis of Derivatives : (Burger et al., 1992) synthesized derivatives of 3-(Thiazol-4-yl)alanine from aspartic acid, showing a potential pathway for creating bioactive molecules.
Synthesis and Toxicity of Triazole Derivatives : (Salionov, 2015) synthesized esters of 2-(1,2,4-triazoles-3-iltio)acetic acids and analyzed their acute toxicity, revealing low toxicity and diverse biological activities.
Photo-degradation in Thiazole Compounds : (Wu et al., 2007) studied the photo-degradation behavior of thiazole-containing compounds, crucial for understanding their stability under various conditions.
Crystal Structure Analysis : (Wu et al., 2015) provided insights into the crystal structure of a thiazole-containing compound, important for its potential applications in materials science.
Versatile Intermediates for Derivatives : (Boechat et al., 2008) described the use of N-Acyl-3,3-difluoro-2-oxoindoles as intermediates for creating a variety of difluorophenylacetic derivatives.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors , suggesting a potential multi-target mechanism of action.
Mode of Action
Thiazole derivatives have been reported to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that these compounds may interact with multiple biochemical pathways.
Result of Action
As mentioned earlier, thiazole derivatives have been associated with a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
The thiazole ring, which is a key component of 2,2-Difluoro-2-(1,3-thiazol-4-yl)acetic acid, has been found to interact strongly with biomolecules such as DNA and proteins
Cellular Effects
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that this compound may influence cell function in a variety of ways.
Molecular Mechanism
The thiazole ring is known to be planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Properties
IUPAC Name |
2,2-difluoro-2-(1,3-thiazol-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO2S/c6-5(7,4(9)10)3-1-11-2-8-3/h1-2H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVCEXAQBNSEPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)C(C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.